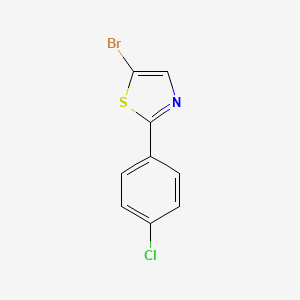

5-Bromo-2-(4-chlorophenyl)thiazole

Description

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBHFSXIYHMGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole typically involves the bromination of thiazole derivatives. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method includes the bromination of thiazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial-scale production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of brominating agents and catalysts to facilitate the reaction under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Cross-Coupling Reactions

The 5-bromo substituent participates in palladium-catalyzed cross-coupling reactions :

-

Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups at the 5-position. For example, coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-2-(4-chlorophenyl)thiazole .

-

Buchwald-Hartwig amination forms 2-amino derivatives, as demonstrated in the synthesis of enzyme inhibitors .

Nucleophilic Substitution

The bromine atom undergoes displacement with nucleophiles:

-

Reaction with amines : Treatment with primary amines (e.g., aniline) in ethanol under microwave irradiation produces 5-amino-2-(4-chlorophenyl)thiazoles .

-

Thiol substitution : Reactivity with thiols (e.g., benzyl mercaptan) in DMF at 100°C replaces bromine with a thioether group .

Functionalization of the Thiazole Core

-

Demethylation : Using BBr₃ in dichloromethane removes methyl protecting groups from adjacent hydroxylated derivatives .

-

Oxidation : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) modifies the thiazole ring’s electronic properties without altering the bromine .

Stability and Reactivity Under Reductive Conditions

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

5-Bromo-2-(4-chlorophenyl)thiazole has been investigated for its potential as an anticancer agent. It exhibits inhibitory activity against DNA topoisomerase IB, an enzyme crucial for DNA replication and repair. This inhibition is significant as it can lead to cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapy .

Case Studies:

- A study demonstrated that thiazole derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation. The compound displayed significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, suggesting its potential for further development in cancer treatment .

- Another investigation highlighted the structure-activity relationship (SAR) of thiazole compounds, indicating that modifications at specific positions on the thiazole ring can enhance biological activity .

Anticonvulsant Properties

Research has also indicated that thiazole derivatives can possess anticonvulsant properties. Compounds structurally related to this compound have shown effectiveness in animal models for epilepsy, with some analogues demonstrating median effective doses lower than standard treatments .

Antibacterial Activity

Recent studies have identified several thiazole compounds as promising antibacterial agents. The structural features of this compound may contribute to this activity, making it a candidate for further exploration in combating bacterial infections .

Materials Science Applications

Beyond its pharmaceutical relevance, this compound has applications in materials science. Its unique chemical properties allow it to be used as a precursor in the synthesis of liquid crystals and other functional materials .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic chemistry. It can be utilized to introduce the thiazole moiety into more complex molecular frameworks, facilitating the development of novel compounds with enhanced biological activities .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-(4-fluorophenyl)thiazole | Similar thiazole structure | Fluorine substitution may enhance bioactivity |

| 5-Iodo-2-(4-chlorophenyl)thiazole | Iodine instead of bromine | Potentially different reactivity profiles |

| 2-(4-Chlorophenyl)-thiazole | Lacks halogen at the 5-position | May exhibit different biological activities |

| 4-Chloro-2-methylthiazole | Methyl substitution at position 2 | Altered lipophilicity affecting pharmacokinetics |

This table illustrates how slight modifications in the thiazole structure can lead to variations in biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of halogen substituents significantly influence the electronic structure, solubility, and reactivity of thiazole derivatives. Key analogs include:

Key Observations :

- Halogen Position : Bromine at the 5-position (as in the target compound) vs. 4-position (e.g., 4-Bromo-2-(thiomethyl)thiazole) alters electron distribution and reactivity.

- Functional Groups : The addition of a bromomethyl group (as in 4a/4b) or carboxylic acid group increases molecular weight and modifies solubility .

Comparison :

Inference :

- The dual halogenation (Br and Cl) in the target compound may synergistically improve binding to biological targets compared to mono-halogenated analogs.

Structural and Crystallographic Insights

- Isostructural Derivatives : Chloro and bromo analogs of 4-(4-aryl)thiazoles (e.g., compounds 4 and 5 in ) exhibit similar crystal packing (triclinic, P ī symmetry) but differ in intermolecular interactions due to halogen size and polarizability .

- Hydrogen Bonding : Intramolecular hydrogen bonds in 2,3-dihydrobenzo[b][1,5]thiazepines stabilize pseudo-aromatic rings, a feature that could extend to brominated thiazoles .

Biological Activity

5-Bromo-2-(4-chlorophenyl)thiazole is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and a 4-chlorophenyl group. The synthesis of this compound typically involves electrophilic substitution reactions, where the bromine and chlorophenyl groups are introduced onto the thiazole framework.

Anticancer Properties

One of the most notable activities of this compound is its anticancer potential . Research indicates that this compound interacts with various biological targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound has been shown to inhibit enzymes critical for cancer cell growth, including topoisomerases and tubulin polymerization enzymes. For instance, studies have demonstrated that thiazole derivatives can act as potent inhibitors of DNA topoisomerase IB (Top1), which is essential for DNA replication and transcription .

- Cytotoxicity Studies : In vitro assays have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it displayed IC50 values in the low micromolar range against human tumor cell lines, indicating strong antiproliferative activity .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in cancer progression:

- Topoisomerase IB Inhibition : This compound shows promising activity against Top1, a target for many anticancer drugs. The inhibition leads to disruption in DNA replication processes, ultimately inducing apoptosis in cancer cells .

- Tubulin Polymerization : It also affects microtubule dynamics, which is crucial for mitosis. By disrupting tubulin polymerization, the compound can prevent proper cell division, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antiproliferative Activity : A comparative study evaluated the compound's activity against a panel of human tumor cell lines, revealing that it was significantly more effective than several known chemotherapeutics at similar concentrations .

- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses .

Toxicity and Selectivity

A crucial aspect of any therapeutic agent is its toxicity profile. Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards non-cancerous cells:

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(4-chlorophenyl)thiazole with high yield and purity?

The synthesis typically involves halogenation and coupling reactions. For example, bromomethyl intermediates can be generated using brominating agents like N-bromosuccinimide (NBS), followed by coupling with 4-chlorophenyl precursors. A method reported for analogous thiazole derivatives involves refluxing with acetonitrile and catalysts like CuBr, achieving yields up to 65% after purification via silica gel chromatography . Key steps include controlling reaction temperature (e.g., 333 K) and stoichiometric ratios to minimize side products.

Q. How can single-crystal X-ray diffraction confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker APEX-II), followed by structure solution and refinement. For thiazole derivatives, bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between aromatic rings (e.g., ~36°) validate molecular geometry. Displacement parameters and π-π interactions (e.g., centroid distances of 3.75 Å) further confirm packing stability .

Q. What analytical techniques resolve discrepancies between theoretical and experimental NMR data?

Advanced NMR techniques like 2D HSQC and DEPT-135 can clarify ambiguous signals. For example, in thiazole derivatives, discrepancies in shifts may arise from solvent effects or tautomerism. Computational tools (e.g., DFT with B3LYP/6-31G*) predict chemical shifts, which are cross-validated with experimental data. Adjusting solvent polarity (e.g., DMSO vs. CDCl) can also resolve splitting patterns .

Advanced Research Questions

Q. What strategies enhance the solubility of this compound derivatives for biological assays?

Solubility can be improved via β-cyclodextrin (β-CD) inclusion complexes, where the hydrophobic thiazole core interacts with the β-CD cavity. Alternatively, structural modifications like introducing polar substituents (e.g., –OH or –NH) or using co-solvents (e.g., DMSO-PBS mixtures) are effective. Evidence shows β-CD complexes increase bioavailability for derivatives with low aqueous solubility .

Q. How do π-π stacking interactions influence crystal packing and stability?

SCXRD reveals that π-π interactions between the thiazole ring and aryl groups (e.g., centroid distances of 3.75–3.81 Å) stabilize crystal lattices. These interactions are critical for maintaining molecular conformation and can be quantified using software like Mercury. For example, weak C–H⋯N hydrogen bonds and halogen⋯π contacts further contribute to packing efficiency .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electrostatic potential maps identify nucleophilic/electrophilic sites, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra for photophysical studies. These methods align with experimental data for thiazole-based inhibitors .

Q. How can regioselective bromination challenges in thiazole derivatives be addressed?

Regioselectivity is controlled using directing groups (e.g., –NH or –COR) or steric hindrance. For example, bromination at the 5-position of thiazoles is achieved using CuBr and n-butyl nitrite under controlled heating. Purification via recrystallization (e.g., hexane/ethyl acetate) isolates the desired regioisomer .

Q. How do electron-withdrawing groups (e.g., Br, Cl) affect biological activity?

Halogen substituents enhance electrophilicity, improving binding to enzymatic targets. For instance, 4-chlorophenyl and bromo groups in thiazole derivatives increase antimicrobial potency by interacting with hydrophobic enzyme pockets. SAR studies show chloro substituents improve IC values by 2–3 fold compared to non-halogenated analogs .

Q. How to resolve contradictions in biological activity data (e.g., disk diffusion vs. broth microdilution)?

Cross-validation using orthogonal assays (e.g., fluorescence-based viability tests) and solubility optimization (e.g., β-CD inclusion) can reconcile discrepancies. For example, a compound inactive in broth assays due to poor solubility may show activity in disk diffusion, where solvent evaporation concentrates the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.